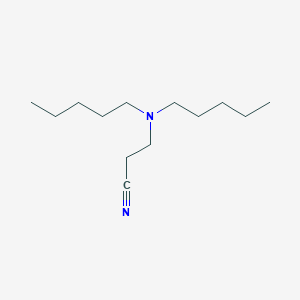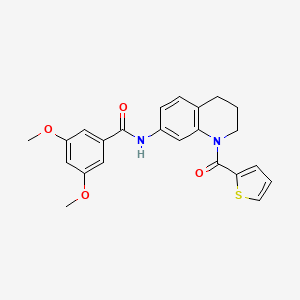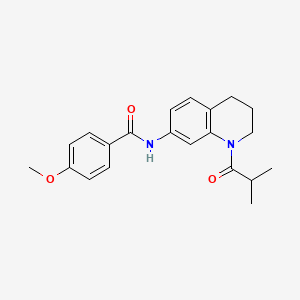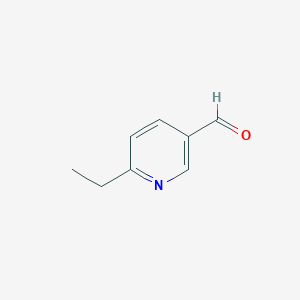
1-Methyl-1,2-dihydroquinoxalin-2-ol
Übersicht
Beschreibung
1-Methyl-1,2-dihydroquinoxalin-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of quinoxaline, and its unique chemical structure makes it an interesting target for synthesis and investigation. In
Wissenschaftliche Forschungsanwendungen
1-Methyl-1,2-dihydroquinoxalin-2-ol has been investigated for a variety of scientific research applications, including its potential as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent. In a study by Wang et al. (2016), the compound was found to inhibit the growth of human liver cancer cells in vitro, suggesting its potential as a therapeutic agent for the treatment of liver cancer. In another study by Liu et al. (2018), this compound was shown to have anti-inflammatory effects in a mouse model of acute lung injury, indicating its potential as a treatment for inflammatory disorders. Additionally, the compound has been investigated for its neuroprotective properties, with studies suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer’s and Parkinson’s (Zhang et al., 2018).
Wirkmechanismus
The mechanism of action of 1-Methyl-1,2-dihydroquinoxalin-2-ol is not fully understood, but studies have suggested that it may act through a variety of pathways. In the study by Wang et al. (2016) mentioned earlier, the compound was found to induce apoptosis in human liver cancer cells, suggesting that it may act as a pro-apoptotic agent. In the study by Liu et al. (2018), the compound was shown to inhibit the production of pro-inflammatory cytokines in a mouse model of acute lung injury, indicating that it may act as an anti-inflammatory agent. Additionally, studies have suggested that the compound may have antioxidant and neuroprotective effects, potentially through the regulation of oxidative stress and inflammation (Zhang et al., 2018).
Biochemical and Physiological Effects:
Studies have shown that this compound can have a variety of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and regulate oxidative stress and inflammation. Additionally, studies have suggested that the compound may have neuroprotective effects, potentially through the regulation of mitochondrial function and the inhibition of neuronal apoptosis (Zhang et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-Methyl-1,2-dihydroquinoxalin-2-ol in lab experiments is its potential as a multi-functional compound with a variety of potential applications. Additionally, the compound is relatively easy to synthesize and has been shown to have low toxicity in vitro. However, one limitation of using the compound is that its mechanism of action is not fully understood, which may make it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are a number of future directions for research on 1-Methyl-1,2-dihydroquinoxalin-2-ol. One area of interest is its potential as a therapeutic agent for the treatment of cancer, inflammatory disorders, and neurodegenerative diseases. Additionally, future research could focus on elucidating the mechanism of action of the compound, which could provide insights into its potential applications and limitations. Finally, future studies could investigate the potential of this compound as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been investigated for its potential as an anti-cancer agent, an anti-inflammatory agent, and a neuroprotective agent, and has been shown to have a variety of biochemical and physiological effects. While there are limitations to using the compound in lab experiments, its potential as a multi-functional compound with a variety of potential applications makes it an interesting target for future research.
Eigenschaften
IUPAC Name |
1-methyl-2H-quinoxalin-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-6-9(11)12/h2-6,9,12H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSPZUYQQXJTJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C=NC2=CC=CC=C21)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540492 | |
| Record name | 1-Methyl-1,2-dihydroquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100587-02-8 | |
| Record name | 1-Methyl-1,2-dihydroquinoxalin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1H-Pyrazolo[3,4-d]pyrimidine-1-ethanol, 4-amino-](/img/structure/B3044874.png)






![Acetic acid, [(4-ethoxyphenyl)amino]oxo-](/img/structure/B3044885.png)
![Benzenesulfonamide, N-[1-(2-furanylcarbonyl)-1,2,3,4-tetrahydro-7-quinolinyl]-2,4-dimethyl-](/img/structure/B3044886.png)

